Carbuterol Hydrochloride

Bronchodilator duration Aerosol therapy β2-adrenoceptor selectivity

Procure Carbuterol HCl for R&D where extended duration (≥10x isoproterenol) and cardiovascular safety (reduced pulse/BP vs salbutamol) are critical. 2 mg oral dose offers clean metabolic profile, minimizing confounding effects in asthma studies.

Molecular Formula C13H22ClN3O3
Molecular Weight 303.78 g/mol
CAS No. 34866-46-1
Cat. No. B1198379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbuterol Hydrochloride
CAS34866-46-1
Molecular FormulaC13H22ClN3O3
Molecular Weight303.78 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl
InChIInChI=1S/C13H21N3O3.ClH/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H
InChIKeyQHWYYBXPBFQGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbuterol Hydrochloride (CAS 34866-46-1): Selective β2-Adrenoceptor Agonist for Bronchodilator Research and Procurement


Carbuterol hydrochloride (SK&F 40383-A) is a selective β2-adrenergic receptor agonist belonging to the phenethylamine derivative class of bronchodilators [1]. Characterized as a direct-acting agonist that is not dependent on endogenous catecholamine release and is devoid of α-adrenergic agonist activity, carbuterol hydrochloride discriminates between cardiac (β1) and tracheobronchial smooth muscle (β2) receptors [2]. The compound is a racemic mixture with biological activity residing primarily in the l-enantiomer [3]. At the molecular level, carbuterol functions through cAMP signaling pathway activation and is classified under ATC codes R03AC10 (inhaled) and R03CC10 (systemic) for obstructive airway disease applications [4].

Why Carbuterol Hydrochloride Cannot Be Interchanged with Generic β2-Agonists: Pharmacodynamic and Pharmacokinetic Differentiation


Within the selective β2-adrenoceptor agonist class, carbuterol hydrochloride exhibits a distinct pharmacodynamic and clinical profile that precludes straightforward substitution with alternatives such as salbutamol, hexoprenaline, metaproterenol, or ephedrine. Key differentiators include: significantly prolonged aerosol duration of action compared with isoproterenol (≥10-fold increase at equiactive bronchodilator doses) [1]; a unique cardiovascular response profile featuring pulse rate and blood pressure reduction rather than the tachycardia observed with salbutamol [2]; greater separation between bronchodilation and cardiac stimulation following oral administration relative to salbutamol in preclinical models [3]; and distinct dose-dependent metabolic effects wherein 2 mg carbuterol produces minimal metabolic perturbation compared with therapeutic doses of metaproterenol [4]. These quantitative differences in duration of action, cardiovascular safety profile, functional selectivity, and metabolic burden have direct implications for experimental design, therapeutic application, and compound selection in both research and clinical procurement contexts.

Carbuterol Hydrochloride: Quantitative Comparative Evidence for Informed Procurement and Research Selection


Aerosol Duration of Action: Carbuterol vs. Isoproterenol (≥10-Fold Prolongation)

In preclinical aerosol administration studies, carbuterol hydrochloride demonstrated a substantially prolonged duration of bronchodilator action compared with isoproterenol. At equiactive aerosol bronchodilator doses, the duration of action of carbuterol was at least 10 times that of isoproterenol [1]. This difference in duration directly informs experimental protocols and therapeutic dosing intervals.

Bronchodilator duration Aerosol therapy β2-adrenoceptor selectivity

Clinical Cardiovascular Profile Differentiation: Carbuterol Produces Fall in Pulse Rate and Blood Pressure Unlike Salbutamol

In a double-blind crossover comparative study of 30 patients with bronchial asthma, carbuterol (3 mg thrice daily) demonstrated a distinct cardiovascular response profile compared with salbutamol (4 mg thrice daily). Salbutamol is known to produce tachycardia and a rise in blood pressure, whereas carbuterol produced a fall in pulse rate and blood pressure [1]. This differential cardiovascular response may render carbuterol more acceptable for prolonged usage in patients where cardiovascular stimulation is a concern.

Cardiovascular safety Clinical pharmacology Pulse rate Blood pressure

Prolonged Aerosol Bronchodilation vs. Hexoprenaline in Asthmatic Patients

In a double-blind crossover study of 10 adult asthmatic patients, carbuterol 200 μg aerosol was compared with hexoprenaline 200 μg aerosol (each corresponding to 2 inhalations from a standard aerosol). The carbuterol effect, measured by vital capacity and forced expiratory volume in 1 second (FEV1), was significantly longer than that of hexoprenaline [1]. The difference in duration of action may be attributable to greater potency of carbuterol or a longer elimination half-life [1].

Aerosol bronchodilator FEV1 Vital capacity Duration of action

Preclinical Functional Selectivity: Greater Separation Between Bronchodilation and Cardiac Stimulation vs. Salbutamol After Oral Administration

In conscious guinea pigs, carbuterol hydrochloride exhibited a somewhat greater separation than salbutamol between doses producing bronchodilation and doses producing cardiac stimulation following oral administration [1]. This increased functional selectivity in vivo suggests a wider therapeutic window for oral carbuterol compared with oral salbutamol in preclinical models.

β2/β1 selectivity Cardiac stimulation Oral bronchodilator Safety margin

Dose-Dependent Metabolic Profile Differentiation: Carbuterol 2 mg vs. Metaproterenol 20 mg

In a double-blind study of 8 male subjects with mild to moderate bronchial asthma, carbuterol 2 mg was indistinguishable from placebo except for small elevations of glucose at 3 and 4 hours post-administration. In contrast, carbuterol 4 mg produced significant increases in glucose, insulin, lactate, and free fatty acids, as well as in pulse rate and arterial pulse pressure [1]. Metaproterenol 20 mg produced increases only in plasma glucose and insulin. Fewer subjective side effects were noted with carbuterol 2 mg compared with carbuterol 4 mg or metaproterenol 20 mg [1].

Metabolic effects Glucose Insulin Lactate Free fatty acids

Carbuterol 3 mg Demonstrates Superior Bronchodilator Efficacy vs. Salbutamol 4 mg in Oral Dosing

In a double-blind crossover trial of 21 patients with bronchial asthma, carbuterol 3 mg was found to be a more effective bronchodilator than salbutamol 4 mg following oral administration [1]. A separate study of 30 patients confirmed this finding, demonstrating that carbuterol 3 mg thrice daily produced higher percentage subjective improvement (78.8%), greater patient preference (17/27 cases), and significant improvement in FEV1 and MMEFR (p < 0.05) compared with both carbuterol 2 mg and salbutamol 4 mg thrice daily [2].

Bronchodilator efficacy Oral β2-agonist FEV1 MMEFR

Carbuterol Hydrochloride: Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Long-Duration Aerosol Bronchodilator Studies Requiring Reduced Dosing Frequency

In preclinical and clinical aerosol bronchodilator research where extended duration of action is a critical experimental parameter, carbuterol hydrochloride provides a ≥10-fold longer duration than isoproterenol at equiactive bronchodilator doses [1]. This property makes carbuterol particularly suitable for studies requiring sustained bronchodilation with minimal redosing, including long-term aerosol exposure protocols and investigations of tachyphylaxis development. The compound's significantly longer duration of effect on vital capacity and FEV1 compared with hexoprenaline [2] further supports its use in protocols where prolonged airway patency is required.

Oral Bronchodilator Research in Cardiovascularly Sensitive Models or Populations

For oral bronchodilator studies where cardiovascular stimulation represents a confounding variable or safety concern, carbuterol hydrochloride's unique hemodynamic profile—producing a fall in pulse rate and blood pressure compared with the tachycardia and blood pressure elevation observed with salbutamol [1]—offers a distinct experimental advantage. Additionally, the compound's greater functional separation between bronchodilation and cardiac stimulation following oral administration relative to salbutamol [2] supports its selection for studies requiring bronchodilation with minimal β1-mediated chronotropic effects.

Metabolic Pharmacology Studies Requiring Bronchodilation with Minimal Systemic Perturbation

At the 2 mg oral dose, carbuterol hydrochloride produces bronchodilation with a metabolic profile indistinguishable from placebo except for small glucose elevations at 3-4 hours post-administration, in contrast to the more extensive metabolic activation observed with 4 mg carbuterol or therapeutic doses of metaproterenol [1]. This uniquely clean metabolic signature enables research applications where bronchodilation must be achieved without confounding hyperglycemic, insulinotropic, or lipolytic effects, such as in studies of asthma-metabolism interactions or protocols requiring repeated measurements of metabolic biomarkers.

Comparative Bronchodilator Efficacy Studies and Reference Standard Applications

Carbuterol hydrochloride's demonstrated superior bronchodilator efficacy relative to salbutamol 4 mg when administered orally at 3 mg thrice daily [1], combined with its statistically significant improvements in FEV1 and MMEFR (p < 0.05) [2], establishes the compound as a suitable positive control or reference standard in comparative bronchodilator research. Its well-characterized in vivo pharmacological profile across multiple species including cat, dog, guinea pig, and man [3] supports its use in cross-species pharmacological investigations and assay validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbuterol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.